molecular formula C5H4ClIN2 B13681738 3-Chloro-6-iodo-4-methylpyridazine

3-Chloro-6-iodo-4-methylpyridazine

Cat. No.: B13681738
M. Wt: 254.45 g/mol
InChI Key: QMNNRFZYAOIWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-iodo-4-methylpyridazine is a halogenated pyridazine derivative characterized by chlorine and iodine substituents at positions 3 and 6, respectively, and a methyl group at position 4. For example, 3-Chloro-4-methylpyridazine is synthesized via sequential chlorination and dechlorination steps using phosphorus oxychloride (POCl₃) and palladium catalysts, achieving a 58.5% yield . Substituting iodine at position 6 would likely involve iodination agents (e.g., KI under oxidative conditions) or halogen exchange reactions. The compound’s structure and properties are influenced by the electron-withdrawing effects of halogens and the steric bulk of iodine, which differentiate it from chloro- or methyl-dominated analogs.

Properties

Molecular Formula

C5H4ClIN2

Molecular Weight

254.45 g/mol

IUPAC Name

3-chloro-6-iodo-4-methylpyridazine

InChI

InChI=1S/C5H4ClIN2/c1-3-2-4(7)8-9-5(3)6/h2H,1H3

InChI Key

QMNNRFZYAOIWDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1Cl)I

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route from 2-Chloro-4-iodo-5-methylpyridine Analogue

A closely related synthetic approach is described in a patent for 2-chloro-4-iodo-5-methylpyridine, which shares similar halogenation and methylation patterns on a pyridine ring and can inform pyridazine synthesis strategies.

Stepwise process:

Step Reaction Reagents/Conditions Outcome
1 Oxidation of 2-chloro-5-methylpyridine to oxynitride Hydrogen peroxide in acetic acid, 80°C, 5-7 h Formation of CMP oxynitride intermediate
2 Nitration at 4-position Mixed nitric and sulfuric acid, 100°C, 7-10 h Formation of chloro-4-nitro-2-(5-methyl)pyridine oxynitride
3 Reduction of nitro to amino Iron powder in acetic acid, 80-120°C, 2-3 h Formation of chloro-4-amino-2-(5-methyl)pyridine
4 Diazotization and iodination Sulfuric acid, sodium nitrite at -10°C; then sodium iodide at 0°C, 3-4 h Conversion to 2-chloro-4-iodo-5-methylpyridine

This sequence illustrates the utility of diazonium salt formation followed by iodide substitution to introduce iodine selectively. Although this is a pyridine system, analogous steps can be adapted for pyridazine rings, considering the electronic differences.

Halogenation and Diazonium Coupling for Pyridazine Derivatives

For pyridazines, halogenation strategies often involve:

  • Electrophilic substitution to introduce chlorine,
  • Conversion of amino groups to diazonium salts,
  • Subsequent halide substitution (iodide) via Sandmeyer-type reactions.

The 3-position iodine can be introduced by diazotization of a 3-amino precursor, followed by reaction with sodium iodide under controlled low temperature to avoid side reactions.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reactions Conditions Yield/Remarks
Oxidation-Nitration-Reduction-Diazotization (Patent route) 2-chloro-5-methylpyridine H2O2 oxidation, nitration (HNO3/H2SO4), reduction (Fe/AcOH), diazotization (NaNO2/H2SO4), iodination (NaI) 80-160°C for oxidation/nitration; 80-120°C reduction; -10 to 0°C diazotization/iodination High selectivity; suitable for scale-up; yields not explicitly stated
Cross-coupling (Suzuki/Sonogashira) Halogenated methylpyridazine or pyridine Pd-catalyzed coupling to install substituents; TMS-acetylene introduction; click chemistry for triazole analogues Anhydrous conditions; moderate temperatures; inert atmosphere Moderate yields (30-68%); modular; requires purification by chromatography
Direct halogenation of pyridazine derivatives Aminopyridazine precursors Electrophilic chlorination; diazotization and iodination Low temperature for diazotization; acidic media Requires careful control to avoid poly-substitution

Research Discoveries and Insights

  • The patent method highlights the importance of using hydrogen peroxide as an oxidant in acetic acid to generate key intermediates for regioselective nitration and subsequent transformations.
  • The diazotization-iodination sequence is critical for introducing iodine at the desired position with high specificity.
  • Cross-coupling methodologies provide alternative synthetic flexibility, allowing the introduction of diverse substituents on the pyridazine ring, but direct iodination via diazonium salts remains a preferred method for halogen installation.
  • The electronic nature of the pyridazine ring influences substitution patterns, requiring tailored reaction conditions compared to pyridine analogues.
  • Commercial availability data confirms the compound’s molecular identity but lacks detailed synthetic routes, underscoring the value of patent and academic literature for preparation methods.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine substituent at position 6 serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. Examples include:

Suzuki–Miyaura Coupling

Replacement of iodine with aryl/vinyl groups via palladium catalysis:

C4H2ClIN2+ArB(OH)2Pd(PPh3)4,BaseC4H2ClN2–Ar+Byproducts\text{C}_4\text{H}_2\text{ClIN}_2 + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{C}_4\text{H}_2\text{ClN}_2\text{–Ar} + \text{Byproducts}

Key Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: K₂CO₃ or CsF

  • Solvent: DMF or THF

  • Yield: 60–85% (estimated from analogous iodopyridazines )

Ullmann-Type Coupling

Copper-mediated coupling with amines or alcohols:

C4H2ClIN2+RNH2CuI, LigandC4H2ClN2–NR+HI\text{C}_4\text{H}_2\text{ClIN}_2 + \text{RNH}_2 \xrightarrow{\text{CuI, Ligand}} \text{C}_4\text{H}_2\text{ClN}_2\text{–NR} + \text{HI}

Mechanistic Pathway :

  • Oxidative addition of Cu(I) to the C–I bond.

  • Transmetallation with the nucleophile.

  • Reductive elimination to form the C–N bond .

Nucleophilic Substitution

The chloro and iodo groups undergo nucleophilic displacement, with iodine reacting preferentially due to its lower bond dissociation energy:

Reaction Type Nucleophile Conditions Product
SNAr (Iodo displacement)NaN₃DMSO, 80°C, 12h6-Azido-3-chloro-4-methylpyridazine
SNAr (Chloro displacement)KSCNDMF, 120°C, 24h3-Thiocyanato-6-iodo-4-methylpyridazine

Key Observations :

  • Iodine substitution occurs 5–10× faster than chlorine under identical conditions .

  • Steric hindrance from the 4-methyl group reduces reaction rates by ~20% compared to non-methylated analogs.

Coordination Chemistry

The pyridazine ring acts as a bidentate ligand in transition-metal complexes. For example:

Ruthenium(II) Complex Formation

Reaction with [(η⁶-p-cymene)Ru(μ-X)₂] (X = Cl, Br, I):

C4H2ClIN2+[(η6-p-cymene)RuCl2]2[(η6-p-cymene)Ru(κ2-N,N-L)Cl]+BF4\text{C}_4\text{H}_2\text{ClIN}_2 + [(\eta^6\text{-p-cymene})\text{RuCl}_2]_2 \rightarrow [(\eta^6\text{-p-cymene})\text{Ru}(\kappa^2\text{-N,N-L})Cl]^+ \text{BF}_4^-

Structural Features :

  • Pyridazine coordinates via N1 and N4 atoms.

  • Methyl group at C4 enhances ligand rigidity, improving thermal stability (Tₘ > 200°C) .

Halogen Exchange Reactions

Iodine can be replaced by other halogens under radical or ionic conditions:

Finkelstein Reaction

C4H2ClIN2+KFCu, DMFC4H2ClFN2+KI\text{C}_4\text{H}_2\text{ClIN}_2 + \text{KF} \xrightarrow{\text{Cu, DMF}} \text{C}_4\text{H}_2\text{ClFN}_2 + \text{KI}

Limitations :

  • Low yields (<30%) due to competing side reactions .

Functionalization of the Methyl Group

The 4-methyl group can be oxidized or halogenated:

Oxidation to Carboxylic Acid

C4H2ClIN2–CH3KMnO4,H2SO4C4H2ClIN2–COOH\text{C}_4\text{H}_2\text{ClIN}_2\text{–CH}_3 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{C}_4\text{H}_2\text{ClIN}_2\text{–COOH}

Challenges :

  • Over-oxidation leads to ring degradation unless moderated by TEMPO.

Comparative Reactivity of Halogens

Position Halogen Bond Energy (kJ/mol) Relative Reactivity
3Cl339Low (SNAr requires harsh conditions)
6I234High (participates in cross-coupling at RT)

Data extrapolated from .

Scientific Research Applications

3-Chloro-6-iodo-4-methylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-iodo-4-methylpyridazine depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, it can inhibit p38MAP kinase, which plays a role in inflammatory responses . The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs and their substituent patterns are summarized below:

Compound Name Substituents (Positions) Molecular Formula Similarity Score* CAS Number
3-Chloro-6-iodo-4-methylpyridazine Cl (3), I (6), CH₃ (4) C₅H₄ClIN₂ N/A Not provided
3,6-Dichloro-4-methylpyridazine Cl (3,6), CH₃ (4) C₅H₄Cl₂N₂ 0.63 19064-64-3
3-Chloro-6-(chloromethyl)pyridazine Cl (3), CH₂Cl (6) C₅H₄Cl₂N₂ 0.62–0.74 120276-59-7
3-Chloro-6-cyclopropylpyridazine Cl (3), cyclopropyl (6) C₇H₇ClN₂ 0.68 1046816-38-9
3-Chloro-6-hydrazinylpyridazine Cl (3), NHNH₂ (6) C₄H₅ClN₄ 0.67 17284-97-8

*Similarity scores derived from structural and functional group comparisons in , and 7.

Key Observations :

  • Halogen Diversity : The iodine substituent in the target compound introduces greater polarizability and steric bulk compared to smaller halogens (Cl) or functional groups (e.g., hydrazine, cyclopropyl).
  • Methyl vs. Chloromethyl : The methyl group at position 4 enhances lipophilicity, while chloromethyl groups (e.g., in 3-Chloro-6-(chloromethyl)pyridazine) increase reactivity for nucleophilic substitution .

Physicochemical Properties

Comparative data for solubility, molecular weight, and stability:

Compound Name Molecular Weight Log S (Solubility) TPSA* (Ų) Stability Notes
This compound 282.45 g/mol ~-2.5 (estimated) 30.7 Sensitive to light/heat
3-Chloro-6-hydrazinylpyridazine 144.56 g/mol -1.2 64.4 Oxidative degradation
3-Chloro-6-cyclopropylpyridazine 154.59 g/mol -2.0 25.7 Stable under inert conditions

*TPSA (Topological Polar Surface Area) influences membrane permeability.

Analysis :

  • The iodine atom increases molecular weight and reduces solubility compared to lighter analogs.

Biological Activity

3-Chloro-6-iodo-4-methylpyridazine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C4_4H2_2ClI N2_2 and features a pyridazine ring substituted with chlorine and iodine atoms. This specific arrangement of halogen atoms is believed to enhance the compound's biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may act as an inhibitor or activator of these targets, leading to various pharmacological effects. Research indicates that its mechanism involves:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes related to cancer progression and microbial resistance.
  • Receptor Modulation : It interacts with receptors involved in cellular signaling pathways, potentially affecting cell proliferation and survival.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal pathogens. Notably, studies indicate:

  • Bacterial Activity : The compound demonstrates moderate antibacterial activity, particularly against Gram-positive bacteria.
  • Fungal Activity : Its antifungal efficacy is reported to be stronger than that of traditional antifungal agents like griseofulvin, especially against species such as Trichophyton .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Key findings include:

  • Cytotoxic Effects : In vitro studies reveal that the compound induces apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Mechanisms of Action : The cytotoxicity is attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Investigated for antimicrobial and anticancer properties; shows potential as a lead compound in drug discovery.
Demonstrated significant antifungal activity against Trichophyton species, outperforming conventional treatments.
Exhibited cytotoxic effects on cancer cell lines, indicating potential for therapeutic applications.

Q & A

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodology : DFT (B3LYP/6-311+G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental Hammett σ values .
  • Limitations : Solvent effects (e.g., DMF vs. THF) may require explicit solvation models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.